
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorofuran-2(5H)-one with a hydrazone derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, acids, bases, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: A precursor in the synthesis of the target compound.
Phenylhydrazone derivatives: Compounds with similar hydrazone functional groups.
Other furan derivatives: Compounds with similar furan rings and substituents.
Uniqueness
3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C18H14Cl2N2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
3,4-dichloro-2-[(2Z)-2-phenyl-2-(phenylhydrazinylidene)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-16-15(24-18(23)17(16)20)11-14(12-7-3-1-4-8-12)22-21-13-9-5-2-6-10-13/h1-10,15,21H,11H2/b22-14- |
Clé InChI |
QVARNPVPLYPSMO-HMAPJEAMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/CC3C(=C(C(=O)O3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3C(=C(C(=O)O3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



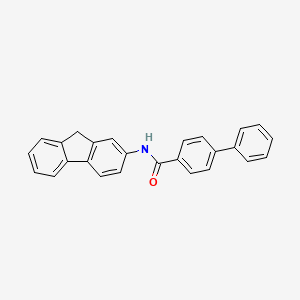
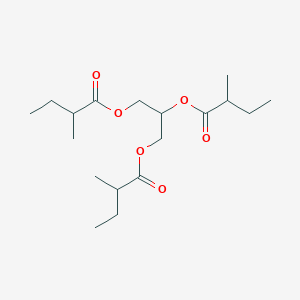
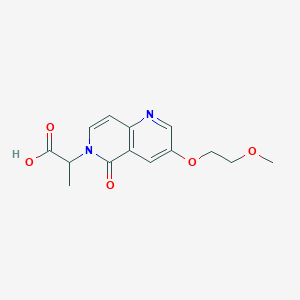
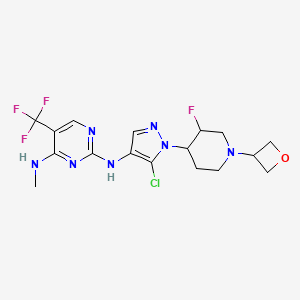
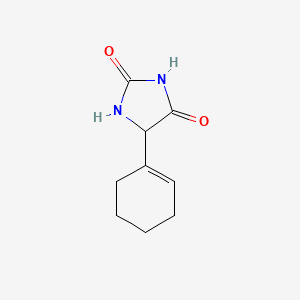
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
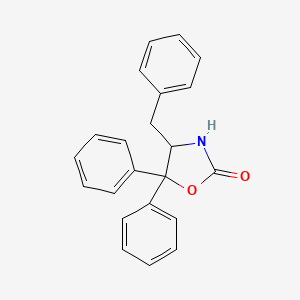

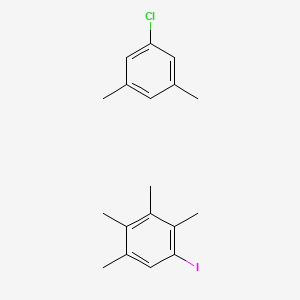
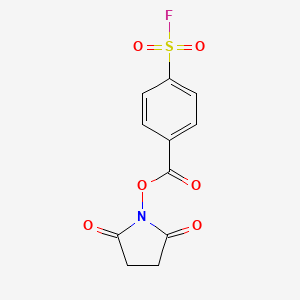
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
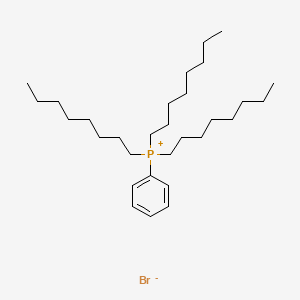
![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
